![molecular formula C10H14O2 B2379431 Dispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2402829-03-0](/img/structure/B2379431.png)
Dispiro[3.0.35.14]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Carboxylic acids can be synthesized in various ways, including oxidation of aldehydes or alcohols, hydrolysis of nitriles or esters, and carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom. This forms a carboxyl group (COOH). The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols. They can also participate in nucleophilic addition-elimination reactions .Physical And Chemical Properties Analysis
Carboxylic acids have higher boiling points than alcohols, aldehydes, and ketones of similar molecular weight. This is due to the presence of intermolecular hydrogen bonding. They are also generally soluble in water due to their ability to form hydrogen bonds with water molecules .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Dispiro[3.0.35.14]nonane-7-carboxylic acid and similar compounds are utilized in various chemical reactions. For instance, acid-catalyzed reactions of related spiro compounds can lead to a variety of products including hydroxy esters and unsaturated alcohols, showcasing their versatility in organic synthesis (Adam & Crämer, 1987).
- Another study demonstrates the oxidative functionalization of saturated dispiro-cyclopropanated bicyclo[3.3.1]nonanes, which can be transformed into mono- or diketones under certain conditions (Andriasov et al., 2021).
Structural and Physical Properties
- The experimental charge density distribution in related spiro compounds, such as 7-dispiro[2.0.2.1]heptane carboxylic acid, has been studied using single-crystal X-ray diffraction. This study helps in understanding the electron density distribution and the chemical behavior of such compounds (Yufit et al., 1996).
Synthetic Methodology Development
- The synthesis of polyspirocyclobutanes and related spiropolymers illustrates the potential of spiro compounds in polymer chemistry. These findings highlight the utility of such compounds in creating novel materials (Sharts & Steele, 1970).
Conformational and Stereochemical Studies
- Studies on the synthesis of various stereoisomers of spiro compounds, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, reveal the importance of these compounds in understanding stereochemistry and conformational analysis (Chernykh et al., 2014).
Crystal Structure Analysis
- The crystal structure of 1-dispiro[2.0.2.1]heptanecarboxylic acid has been solved, providing insights into the arrangement of atoms and molecular interactions in such complex structures (Yufit et al., 1993).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
dispiro[3.0.35.14]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8(12)7-4-10(5-7)6-9(10)2-1-3-9/h7H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYECYBFDSLJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dispiro[3.0.35.14]nonane-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

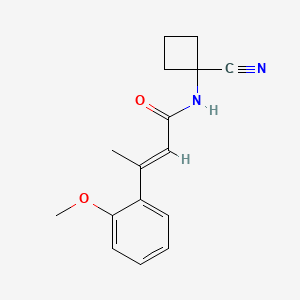
![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)
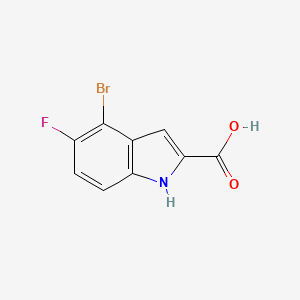
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)
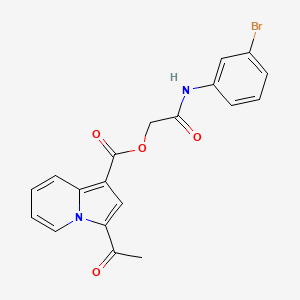
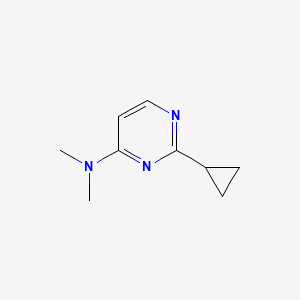
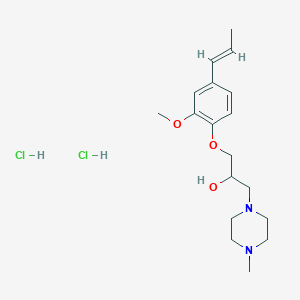
![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)



![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)